1-Methyl-1-azaspiro[4.4]nonan-3-amine
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Overview
Description
1-Methyl-1-azaspiro[44]nonan-3-amine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is part of a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azaspiro[4.4]nonan-3-amine typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the intramolecular 1,3-dipolar cycloaddition of aldonitrones, which can be achieved by introducing a pent-4-enyl group to the nitrone carbon, followed by cycloaddition and isoxazolidine ring opening . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-1-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-3-amine involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonane: Lacks the methyl group at the nitrogen atom.
1-Methyl-1-azaspiro[4.4]nonan-4-one: Contains a ketone group instead of an amine group.
Uniqueness
1-Methyl-1-azaspiro[4.4]nonan-3-amine is unique due to its specific spirocyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
1-Methyl-1-azaspiro[4.4]nonan-3-amine is a bicyclic compound characterized by its spiro structure, which includes a nitrogen atom in the spiro position. This unique configuration contributes to its diverse biological activities, particularly in pharmacological contexts. The compound has been investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
- Molecular Formula : C₉H₁₈N₂
- Molar Mass : 178.27 g/mol
- CAS Number : 2253639-06-2
The spirocyclic structure of this compound allows it to interact with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
This compound has shown notable biological activities, particularly:
-
Anticancer Activity :
- The compound has been studied for its ability to inhibit specific protein interactions crucial in certain cancers, particularly those involving menin and mixed lineage leukemia (MLL) fusion proteins. These interactions are significant in the pathogenesis of leukemia, making this compound a candidate for further therapeutic development.
-
Antimicrobial Properties :
- Research indicates that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in treating infections.
-
Neurological Applications :
- There is emerging evidence that compounds within this class may modulate neurotransmitter systems, indicating potential uses in treating neurological disorders.
The mechanism by which this compound exerts its biological effects involves:
- Protein Interaction : The compound inhibits menin-MLL interactions, which are critical in oncogenic signaling pathways.
- Receptor Modulation : Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits menin and MLL fusion protein interactions | |
Antimicrobial | Exhibits activity against various pathogens | |
Neurological | Potential modulation of neurotransmitter systems |
Case Study: Inhibition of Menin-MLL Interactions
A study focused on the interaction between this compound and the menin protein revealed that the compound effectively disrupts the binding of MLL fusion proteins, which are implicated in leukemia development. This suggests that it could serve as a lead compound for developing targeted therapies against leukemia.
Antiviral Activity Insights
While primarily studied for anticancer properties, some derivatives have also been evaluated for antiviral activity against human coronaviruses. A series of compounds related to the azaspiro framework demonstrated varying degrees of efficacy against human coronavirus 229E, with some exhibiting low cytotoxicity and effective inhibition at concentrations below 100 µM .
Properties
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-8(10)6-9(11)4-2-3-5-9/h8H,2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEINMMXFIRSHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253639-06-2 |
Source
|
Record name | 1-methyl-1-azaspiro[4.4]nonan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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